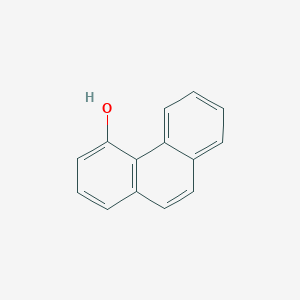

Phenanthren-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYIUXARJLHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227324 | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-86-7 | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenanthrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Phenanthren 4 Ol and Its Derivatives

Classical Chemical Synthesis Strategies for Phenanthren-4-ol

Traditional approaches to the synthesis of this compound have primarily relied on the direct functionalization of the phenanthrene (B1679779) core.

Hydroxylation of Phenanthrene

The direct hydroxylation of phenanthrene represents a classical route to obtaining phenanthrenols. This transformation can be achieved using strong oxidizing agents. For instance, the oxidation of phenanthrene can yield phenanthrenequinone, which can then be further processed to obtain hydroxylated derivatives. slideshare.net However, these methods often suffer from a lack of regioselectivity, leading to a mixture of isomers, and can be prone to over-oxidation.

Electrochemical Oxidation Approaches

Electrochemical methods offer a more controlled approach to the oxidation of phenanthrene and its derivatives. beilstein-journals.orgntnu.no The electrochemical oxidation of polycyclic aromatic phenols (PAPs) has been developed in microfluidic cells to synthesize polycyclic aromatic quinones (PAQs). beilstein-journals.orgntnu.no In this process, methanol (B129727) is used as a nucleophile to trap the phenoxonium cation that forms during the oxidation, creating an acetal (B89532). This acetal can then be hydrolyzed to the corresponding quinone. beilstein-journals.orgntnu.no

A specific example is the electrochemical oxidation of this compound itself under controlled anhydrous conditions. This process yields the p-dimethoxylated quinone product in a 66% yield. beilstein-journals.org This method is advantageous as it helps to avoid the overoxidation that can be common with other substrates. beilstein-journals.org The resulting quinone acetal can subsequently be hydrolyzed to phenanthrene-1,4-dione in high yield (93%) using aqueous acetic acid and HCl. beilstein-journals.org

| Substrate | Product | Yield | Conditions |

| This compound | p-Dimethoxylated quinone | 66% | Electrochemical oxidation, anhydrous |

| Quinone acetal | Phenanthrene-1,4-dione | 93% | Aq. acetic acid, HCl |

Modern and Emerging Synthetic Routes to this compound and Analogues

Recent advancements in synthetic chemistry have led to the development of more sophisticated and regioselective methods for the synthesis of this compound and its derivatives.

Oxidative Hydroxylation via Iodine-Mediated Processes

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. arkat-usa.orgrsc.org These reagents are used in various transformations, including the oxidative functionalization of phenols. rsc.org

A notable application is the iodine(III)-mediated oxidative intramolecular arene–alkene coupling to synthesize substituted phenanthrenes. This method involves the reaction of ortho-vinylated biaryl derivatives and allows for the construction of diverse target compounds under very mild conditions. rsc.org The reaction is believed to proceed through the activation of the alkene moiety, followed by a Friedel–Crafts-type electrophilic aromatic substitution on the adjacent arene ring. rsc.org

In some strategies, iodine is used to facilitate an alkyl migration to form phenanthrene derivatives. Treatment of keto-alcohol intermediates with iodine under anhydrous conditions can induce the formation of a carbocation, which is followed by a methyl group migration to yield analogs of this compound. This particular method results in moderate yields of 36–41% and requires high dilution to minimize polymerization side reactions.

Mechanistic Insights into Carbocation Stabilization and Regioselectivity

The regioselectivity observed in iodine-mediated reactions is often explained by the stability of the intermediate carbocation. acs.org In the iodine-mediated synthesis of this compound analogs, iodine promotes the formation of HI, which in turn generates a carbocation. This carbocation then undergoes a methyl migration to form a p-quinonemethide intermediate. This step is crucial for determining the regioselectivity of the final product but requires careful control to prevent overoxidation. The ability of the aryl group to stabilize the developing benzylic carbocation is a key factor in directing the outcome of the reaction. acs.org

Investigations into the mechanism of iodine(III)-promoted oxidative dearomatizing hydroxylation of phenols suggest a radical-chain pathway. chemrxiv.org This mechanism accounts for the observed regioselectivity and other experimental observations. chemrxiv.org The process is initiated by the interaction of the iodine(III) reagent with the phenol, leading to the formation of an aryloxyl radical. The C–O bond formation is identified as the rate-determining step. chemrxiv.org

Cyclization Strategies in this compound Synthesis

Various cyclization strategies have been employed to construct the phenanthrene skeleton. acs.orgchinesechemsoc.org These methods often involve the formation of polycyclic systems from simpler, linear molecules. chinesechemsoc.org

One such strategy is the palladium(II)-catalyzed γ-C(sp²)–H arylation, followed by cyclization and migration to form phenanthrenes. acs.org This one-pot tandem reaction allows for the synthesis of a wide range of both symmetric and unsymmetric phenanthrenes with diverse functional groups in good to excellent yields. acs.org

Another classical approach is the Bardhan–Sengupta phenanthrene synthesis, which utilizes a tethered cyclohexanol (B46403) group and diphosphorus (B173284) pentoxide to close the central ring onto an existing aromatic ring. wikipedia.org Dehydrogenation with selenium then aromatizes the other rings. wikipedia.org The Haworth synthesis is another well-known method that starts from naphthalene (B1677914) and succinic anhydride. wikipedia.orgscispace.com

More recently, gold-catalyzed 1,3-acyloxy migration/cyclization cascades have been developed for the synthesis of functionalized abietane-type diterpenes, which share a polycyclic skeleton with phenanthrene. chinesechemsoc.org This strategy uses propargylic esters to initiate the cyclization process. chinesechemsoc.org

Oxa-Pictet-Spengler Cyclization for Isochroman (B46142) Precursors

The Oxa-Pictet-Spengler reaction is a pivotal strategy for constructing the isochroman core, which serves as a crucial precursor for this compound and its analogs. researchgate.net This reaction involves the cyclization of a β-arylethyl alcohol with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions. researchgate.netnih.gov The process is a variation of the Pictet-Spengler reaction, substituting a nitrogen atom with an oxygen atom to form a pyran ring fused to an aromatic system. researchgate.netmdpi.com

The transformation is generally promoted by Brønsted or Lewis acids. researchgate.net Various catalysts, including expensive Lewis acids like Fe(OTf)₂, Bi(OTf)₃, and SnCl₄, as well as corrosive Brønsted acids such as HCl and TfOH, have been traditionally employed. semanticscholar.org However, recent advancements have focused on developing more environmentally friendly and recyclable catalysts. semanticscholar.org For instance, a heteropolyacid ionic liquid has been shown to effectively catalyze the oxa-Pictet–Spengler cyclization to produce substituted isochromans in high yields under moderate conditions. semanticscholar.org

A typical protocol for forming an isochroman precursor involves the condensation of an alcohol with an aldehyde. For example, the reaction of alcohol 19 with aldehyde 20 under acidic conditions yields the isochroman 21 . This isochroman can then be further functionalized to produce phenanthrene alkaloids. The development of catalytic enantioselective variants of the oxa-Pictet-Spengler reaction has also been a significant area of research, allowing for the synthesis of chiral isochroman derivatives. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Significance |

| β-arylethyl alcohol | Aldehyde/Ketone | Brønsted/Lewis Acid | Isochroman | Precursor to this compound derivatives researchgate.net |

| Alcohol 15 | Aldehyde 16 | Acid Catalyst | Tetrahydrodibenzo[de,g]chromene (13) | Precursor for phenanthrene alkaloids |

| Tryptophol | Aldehydes | Chiral Bisthiourea & Indoline HCl | Chiral Tetrahydropyrano[3,4-b]indoles | Enantioselective synthesis nih.gov |

Metal-Catalyzed Approaches in this compound Derivative Synthesis

Metal-catalyzed reactions have become indispensable tools in organic synthesis, offering high efficiency and step economy for the construction of complex molecules like phenanthrene derivatives. benthamdirect.comcitedrive.com These methods often utilize non-prefunctionalized substrates, which helps in minimizing chemical waste. benthamdirect.comresearchgate.net

C-H Bond Activation and Heck Reactions

Among the various metal-catalyzed strategies, C-H bond activation and Heck reactions have garnered significant interest for synthesizing decorated π-conjugated polycyclic aromatic hydrocarbons, including phenanthrene derivatives. benthamdirect.comresearchgate.net Palladium-catalyzed reactions, in particular, have been widely employed for the synthesis of phenanthrenes and their dihydro derivatives. espublisher.comespublisher.com

A notable approach involves a palladium-catalyzed intramolecular Heck reaction. espublisher.com For instance, the treatment of cyclic precursors with a palladium catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base, can lead to the formation of the phenanthrene ring system in good yields. espublisher.com This methodology has been successfully applied to synthesize phenanthrene, as well as mono- and di-alkylated phenanthrenes. espublisher.com

The mechanism of these reactions often involves the formation of a palladacycle intermediate through C-H activation. mdpi.com For example, in the synthesis of phenanthridinones, a six-membered palladacycle can be generated through a directed C-H bond activation, which then undergoes further transformations to yield the final product. mdpi.com The use of directing groups can facilitate this C-H activation step. mdpi.com

Recent developments have also explored novel palladium-catalyzed cascade reactions, such as a 1,4-migration/C-H activation sequence, for the synthesis of complex fused polycycles. espublisher.com These advanced methods provide efficient routes to a wide variety of phenanthrene derivatives with diverse substitution patterns. espublisher.comespublisher.com

| Reaction Type | Catalyst | Key Intermediates | Product | Advantages |

| Intramolecular Heck Reaction | Pd(OAc)₂/PPh₃ | Oxo-palladium complex | Phenanthrene derivatives | High yield, good functional group tolerance espublisher.com |

| C-H Activation/Annulation | Palladium catalysts | Palladacycles | Phenanthridinones | Step economy, use of non-prefunctionalized substrates researchgate.netmdpi.com |

| Suzuki–Miyaura Coupling/C-H Activation | Palladium catalysts | Biaryl intermediates | Functionalized phenanthrenes | Controlled synthesis of diverse derivatives espublisher.com |

Synthesis of Novel this compound Derivatives with Enhanced Properties

The core structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with tailored properties for various applications, including bioactive analogues and spectroscopic probes. scispace.com

Derivatization Strategies for Bioactive Analogues

The phenanthrene skeleton is a common structural motif in many bioactive natural products, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. citedrive.comscispace.com Derivatization of the this compound core can lead to the development of new compounds with enhanced or novel biological activities. researchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these bioactive analogues. researchgate.net For example, in the case of phenanthroindolizidine alkaloids, the type and pattern of substitution on the phenanthrene ring significantly influence their cytotoxic activity. nih.gov Systematic modifications, such as altering substituents at specific positions, can help elucidate the functional group requirements for optimal bioactivity. researchgate.net

Synthetic strategies often involve the introduction of various functional groups onto the phenanthrene ring. For instance, the synthesis of phenanthrene-based tylophorine (B1682047) derivatives with different substituents at the C-9 position has been explored to enhance cytotoxic activity. nih.gov

| Parent Compound | Derivatization Strategy | Target Bioactivity | Key Findings |

| Antofine (Phenanthroindolizidine alkaloid) | Modification of substituents on the phenanthrene ring | Anticancer | Bulky groups at C-2 were found to be detrimental to activity. researchgate.net |

| Tylophorine (Phenanthroindolizidine alkaloid) | Introduction of different substituents at C-9 | Cytotoxic | A five- or six-carbon distance between the nitrogen and a terminal polar substituent in the C-9 chain is favorable for activity. nih.gov |

| This compound | Electrochemical oxidation | Not specified | Yields p-dimethoxylated quinone product, a potentially bioactive derivative. |

Synthesis of this compound in Context of Natural Product Synthesis

This compound and its derivatives are integral components of numerous natural products, particularly alkaloids and diterpenes. citedrive.comchinesechemsoc.org The synthesis of these complex natural molecules often relies on the efficient construction of the phenanthrene core.

For example, the total synthesis of phenanthroindolizidine alkaloids like tylocrebrine (B1682565) has been achieved using strategies that involve the late-stage formation of the phenanthrene ring. researchgate.net One such method employs a VOF₃-mediated aryl-alkene coupling to construct the phenanthrene system regioselectively. researchgate.net

In the context of abietane-type diterpenes, which often possess a functionalized phenanthrene-like ring system, gold-catalyzed cascade reactions have been developed for their efficient synthesis. chinesechemsoc.org An Au-catalyzed 1,3-acyloxy migration/cyclization cascade provides a direct route to functionalized abietane-type diterpenes from simpler precursors. chinesechemsoc.org These synthetic strategies not only enable the total synthesis of complex natural products but also provide access to analogues for biological evaluation. chinesechemsoc.org

Advanced Derivatization for Spectroscopic Probes

The unique photophysical properties of the phenanthrene nucleus make it an attractive scaffold for the development of spectroscopic probes. photochemcad.com Derivatization of this compound can be used to tune its absorption and fluorescence properties for specific applications.

For instance, the introduction of cyano groups at selected positions on the phenanthrene ring has been shown to create derivatives with high electron affinity, making them suitable candidates for electron-injection and hole-blocking layers in organic light-emitting diodes (OLEDs). researchgate.net The optical properties of these cyanophenanthrenes can be investigated using UV-vis absorption spectroscopy. researchgate.net

Furthermore, derivatization can be employed to create probes for sensing and imaging applications. While specific examples for this compound are not detailed in the provided context, the general principles of designing fluorescent probes often involve attaching a recognition moiety to a fluorophore like phenanthrene. The binding of an analyte to the recognition site can induce a change in the fluorescence signal, allowing for detection. Advanced derivatization protocols are crucial for unambiguously identifying and quantifying analytes in complex mixtures. nih.gov

| Derivative Type | Derivatization Strategy | Spectroscopic Property | Application |

| Cyanophenanthrenes | Knoevenagel condensation and oxidative photocyclization | High electron affinity, specific UV-vis absorption | Organic light-emitting diodes (OLEDs) researchgate.net |

| General Phenanthrene Derivatives | Not specified | Tunable absorption and fluorescence | Potential for fluorescent probes photochemcad.com |

| Water-soluble molecular boat | Synthesis of a specific macrocyclic host | Host-guest complexation with phenanthrene | Selective separation and detection of phenanthrene acs.org |

Advanced Analytical Chemistry and Spectroscopic Characterization of Phenanthren 4 Ol

Sophisticated Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of phenanthren-4-ol, with each technique offering unique information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is indispensable for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom.

¹H NMR Spectroscopy: In a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton signals of this compound appear at specific chemical shifts (δ) in parts per million (ppm). nih.gov The aromatic protons typically resonate between δ 6.94 and 9.65 ppm. nih.gov The hydroxyl proton gives rise to a characteristic signal, which can vary in position depending on concentration and solvent.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Solvent | Frequency |

|---|---|---|---|

| Aromatic & Hydroxyl Protons | 6.94 - 9.65 | CDCl₃ | 400 MHz |

Data sourced from PubChem. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 100.54 MHz in CDCl₃, reveals distinct signals for each carbon atom in the phenanthrene (B1679779) ring system and the carbon bearing the hydroxyl group. nih.gov The chemical shifts for the carbon atoms range from approximately 113.25 to 154.35 ppm. nih.govchemicalbook.com The carbon attached to the hydroxyl group (C-4) shows a characteristic downfield shift due to the electronegativity of the oxygen atom, appearing around δ 154.35 ppm. nih.govchemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Frequency |

|---|---|---|---|

| C1-C14 | 113.25 - 154.35 | CDCl₃ | 100.54 MHz |

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extended conjugation of the phenanthrene core results in characteristic absorption maxima. For the parent compound, phenanthrene, absorption maxima are observed at various wavelengths including 251 nm, 273.5 nm, and 292.5 nm in a methanol-ethanol solvent. nih.gov The presence of the hydroxyl group on the phenanthrene ring in this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the auxochromic effect of the -OH group.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band is that of the hydroxyl (O-H) group, which typically appears as a broad band in the region of 3200–3600 cm⁻¹. Aromatic C-H stretching vibrations are also observed, generally in the region of 3000–3100 cm⁻¹. The spectrum will also show characteristic C=C stretching vibrations for the aromatic rings between 1400 and 1600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and analyzing the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 194, corresponding to its molecular weight. nih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum provides structural information. Common fragments observed include ions at m/z 165 and 166, which likely correspond to the loss of a CHO group and CO, respectively. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Analysis | m/z Value |

|---|---|

| Molecular Ion Peak | 194 |

| Second Highest Peak | 165 |

| Third Highest Peak | 166 |

Data sourced from PubChem. nih.gov

Chromatographic Methods for Purification and Isolation

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or natural sources. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used method for the separation and identification of this compound and its isomers. nih.govresearchgate.net For purification on a larger scale, column chromatography is often employed. High-performance liquid chromatography (HPLC) is another valuable technique for both analytical and preparative separations, often utilizing a C18 reversed-phase column with a gradient elution system. The selection of the appropriate chromatographic method and conditions is critical to achieve high purity of the final product.

Computational Chemistry and Theoretical Modeling of Phenanthren 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. DFT calculations offer a balance between accuracy and computational cost, making them ideal for analyzing the properties of molecules like phenanthren-4-ol. These calculations are instrumental in understanding the molecule's intrinsic characteristics, predicting its behavior in various chemical environments, and explaining its reactivity. For related PAH transformation products, DFT calculations are commonly performed using hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311g(d,p) to achieve reliable results. acs.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on its potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, highlighting areas of high or low electron density. Such analysis is crucial for understanding the molecule's polarity, the nature of its chemical bonds, and the regions most susceptible to electrophilic or nucleophilic attack. For instance, DFT can be used to generate electron density maps that, along with calculated bond angles, supplement experimental data and provide a more complete picture of the molecule's structure.

Table 1: Illustrative Data from DFT Geometry Optimization of this compound This table is illustrative, showing the type of data generated by DFT calculations, as specific computational studies with this data were not publicly available.

| Parameter | Description | Typical Outcome of Calculation |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized molecule in its ground state. | A value in Hartrees (a.u.) representing the molecule's stability. |

| C-C Bond Lengths | The distances between adjacent carbon atoms in the aromatic rings. | Values typically range from 1.36 Å to 1.45 Å, indicating aromatic character. |

| C-O Bond Length | The distance between the carbon atom at position 4 and the oxygen of the hydroxyl group. | A value around 1.36 Å, characteristic of a phenolic C-O bond. |

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | A value of approximately 0.96 Å. |

| C-C-C Bond Angles | The angles within the fused six-membered rings. | Values are close to 120°, consistent with sp² hybridization in an aromatic system. |

DFT calculations are a valuable tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. Time-dependent DFT (TD-DFT) is specifically employed to calculate the electronic transitions that correspond to ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax), helping to understand the effects of conjugation and substituents on the molecule's electronic properties. Experimental UV-Vis spectra have been recorded for this compound during its electrochemical oxidation. science.gov

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can estimate their chemical shifts. Comparing these DFT-simulated shifts with experimental NMR data can help resolve ambiguities in spectral assignments and confirm the molecular structure. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical data is compared with experimental findings. Specific calculated values for this compound are not available in the cited literature.

| Spectroscopic Method | Predicted Data (from DFT) | Experimental Data | Purpose of Comparison |

|---|---|---|---|

| UV-Vis Spectroscopy | Calculated λmax values corresponding to π-π* electronic transitions. | Experimentally measured absorption maxima in a specific solvent. | To confirm electronic structure and conjugation effects within the aromatic system. science.gov |

| ¹H NMR Spectroscopy | Predicted chemical shifts (ppm) for each hydrogen atom. | Experimentally measured chemical shifts (ppm) in a deuterated solvent. | To aid in the assignment of proton signals and verify the substitution pattern. |

| ¹³C NMR Spectroscopy | Predicted chemical shifts (ppm) for each carbon atom. | Experimentally measured chemical shifts (ppm). | To confirm the carbon skeleton and the position of the hydroxyl group. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. acs.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. acs.org For PAHs and their oxygenated transformation products, the HOMO-LUMO gap is a key parameter calculated via DFT to help classify their potential toxicity, with lower gap values often being associated with higher reactivity and mutagenicity. acs.org

Table 3: Illustrative Frontier Molecular Orbital Analysis for this compound This table illustrates the type of data generated from a HOMO-LUMO analysis. Specific energy values for this compound were not found in the provided search results.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (act as a nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). | A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. acs.org |

Prediction of Spectroscopic Data (e.g., UV-Vis, NMR)

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly when interacting with other molecules. MD simulations are especially useful for studying the interactions between a small molecule ligand, like this compound, and a large biological macromolecule, such as a protein or enzyme. This compound has been identified as an inhibitor of the transient receptor potential melastatin (TRPM) 4 channels, making this a key interaction to study via MD simulations.

Before running an MD simulation, a likely binding pose of the ligand in the target's active site is often predicted using molecular docking. This technique places the ligand into the binding site of the macromolecule in various orientations and conformations and scores them to predict the most favorable binding mode.

Following docking, MD simulations are used to refine and validate this binding pose. The simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to model their movements over a specific period, typically nanoseconds to microseconds. This allows for a detailed analysis of the binding mode, identifying the specific amino acid residues in the target protein (e.g., TRPM4 channel) that interact with this compound. Key interactions that stabilize the complex, such as hydrogen bonds (e.g., involving the hydroxyl group of this compound), van der Waals forces, and π-π stacking between the phenanthrene (B1679779) core and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), can be precisely mapped.

A crucial aspect of MD simulations is to assess the stability of the ligand-target complex. If the initial docked pose is stable, the ligand should remain within the binding pocket throughout the simulation with minimal fluctuations. This stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over time relative to their starting positions. A low and stable RMSD value suggests a stable binding conformation.

Furthermore, MD simulations reveal the dynamic behavior of both the ligand and the protein. They show how the ligand might adjust its conformation within the binding site and how the protein itself might change shape to accommodate the ligand. This dynamic picture is essential for a complete understanding of the molecular recognition process and the mechanism of inhibition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Binding Mode Analysis with Biological Macromolecules

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and toxicology for predicting the efficacy or toxicity of new molecules.

For derivatives of this compound, 3D-QSAR studies have been employed to understand the structural requirements for specific biological activities. By developing models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), it is possible to predict the inhibitory activity of novel compounds. nih.gov

A study on 9,10-dihydrophenanthrene (B48381) derivatives, including a this compound scaffold, developed robust 3D-QSAR models to describe the structure-activity relationship for inhibitors of the 3CLpro enzyme of SARS-CoV-2. nih.gov The CoMFA model, which analyzes steric and electrostatic fields, and the CoMSIA model, which adds hydrophobic, hydrogen bond donor, and acceptor fields, were used. nih.gov The results indicated that both electrostatic and steric fields have a significant impact on the predictive power of the inhibitory activity. nih.gov These models can be reliably used to rationalize the design of new molecules and predict their biological activities in silico. nih.gov

General QSAR analyses of phenolic compounds often use calculated parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)), and the energy of the lowest unoccupied molecular orbital of radicals (E(lumo-r)) to estimate antioxidant activities. nih.gov The number and position of hydroxyl groups are also critical descriptors for determining the antioxidant capacity of flavonoids and other phenolic structures. nih.gov

| Model | R² | Q² | R²pred | Field Contributions |

|---|---|---|---|---|

| CoMFA/SE | 0.97 | 0.81 | 0.95 | Steric (S), Electrostatic (E) |

| CoMSIA/SEHDA | 0.94 | 0.76 | 0.91 | Steric (S), Electrostatic (E), Hydrophobic (H), H-Bond Donor (D), H-Bond Acceptor (A) |

Computational Prediction of Reaction Mechanisms and Pathways

Theoretical calculations are crucial for elucidating complex reaction mechanisms, identifying transient intermediates, and determining the most favorable reaction pathways. This is particularly valuable for understanding the atmospheric degradation and reactivity of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and its derivatives.

The ozonolysis of phenanthrene, the parent structure of this compound, has been investigated using Density Functional Theory (DFT) methods such as B3LYP and M06-2X. icm.edu.plresearchgate.net These computational studies explore the reaction mechanism in both the gas phase and in solution. icm.edu.plresearchgate.net The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the C9=C10 bond of phenanthrene, forming a primary ozonide (POZ). icm.edu.plresearchgate.net This is followed by the dissociation of the POZ into a zwitterionic Criegee intermediate and an aldehyde. researchgate.net

Calculations have determined the activation energies for these steps. For instance, the formation of the primary ozonide has a calculated activation energy of 13 kJ/mol in a polarizable continuum model (PCM) using the B3LYP/6-31+G(d,p) method. researchgate.net The subsequent dissociation into the Criegee intermediate has a higher activation barrier of 76 kJ/mol under the same conditions. researchgate.net These computational studies provide detailed mechanistic insights into the transformation of phenanthrene, which is fundamental to understanding how derivatives like this compound might react under similar oxidative conditions. icm.edu.pl

| Reaction Step | Computational Method | Phase | Activation Energy (kJ/mol) |

|---|---|---|---|

| Formation of Primary Ozonide (POZ) | B3LYP/6-31+G(d,p) | Solution (PCM) | 13 |

| Dissociation of POZ to Criegee Intermediate | B3LYP/6-31+G(d,p) | Solution (PCM) | 76 |

Predicting the most reactive sites on a PAH molecule is essential for understanding its chemical transformations in the environment. nih.govnih.gov Several theoretical approaches have been evaluated for their accuracy in predicting the reactive sites of PAHs toward atmospheric oxidants like hydroxyl radicals (OH•) and ozone (O3). nih.govnih.govacs.org

Four primary computational methods have been compared:

Clar's aromatic π-sextet theory: Predicts the least stable rings but does not specify the most reactive individual carbon atom. nih.govnih.gov

Thermodynamic stability of OHPAH adduct intermediates: This method, based on DFT calculations, uses the stability of the intermediate formed after OH radical addition to predict the most likely site of substitution. It has shown high accuracy compared to laboratory data. nih.govnih.gov

Computed atomic charges: Methods like Natural Bond Order (NBO), ChelpG, and Mulliken population analysis are used to calculate charges on each carbon atom, but this approach has proven less accurate for predicting reactive sites. nih.govnih.gov

Average Local Ionization Energy (ALIE): This approach calculates the average energy needed to remove an electron locally. The site with the lowest ALIE value is predicted to be the most reactive for electrophilic or radical attack. This method has also demonstrated high accuracy. nih.govnih.gov

For the parent phenanthrene molecule, theoretical studies on its atmospheric degradation initiated by OH radicals show that the main products include hydroxylated phenanthrenes (phenanthrols). nih.gov Such computational investigations help clarify the formation mechanisms of oxygenated PAHs. nih.gov

Ozonolysis Pathways and Intermediates

Computational Approaches in Materials Science Applications

Computational modeling is a cornerstone of modern materials science, enabling the design and prediction of properties for novel organic materials before their synthesis. Phenanthrene derivatives, including this compound, are being explored for their potential in electronic and optoelectronic applications.

DFT calculations are widely used to investigate the potential of phenanthrene derivatives as components in organic solar cells and as organic semiconductors. mjcce.org.mkresearchgate.netsemanticscholar.org By designing structures with donor-π-acceptor (D-π-A) motifs, it is possible to facilitate intramolecular charge transfer, a key property for organic semiconductors. mjcce.org.mkresearchgate.net Computational studies on such phenanthrene derivatives have shown that their inter-frontier energy gaps (the difference between the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) fall within the range of semiconductors. mjcce.org.mksemanticscholar.org

A specific DFT study investigated the optoelectronic and charge transport properties of several phenanthrene derivatives, including hydroxylated versions like 1,5,6,7-tetramethoxy phenanthrene-2-ol and 7-hydroxy-2,3,4,6-tetramethoxy phenanthrene. spast.org Key findings from these calculations include:

HOMO Energy Levels: The calculated HOMO energies for these compounds were in the range of -5.510 to -6.069 eV, suggesting they are p-type organic semiconductors. spast.org

Air Stability: The calculated ionization potential (IP) values were found to be greater than 5.3 eV, indicating good air-stability. spast.org

Band Gap: The energy band gaps for the studied phenanthrene derivatives ranged from 1.28 eV to 3.20 eV, classifying them as wide-bandgap organic semiconductors. spast.org

Charge Mobility: The maximum anisotropic mobility was calculated to be in the order of 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org

These theoretical predictions of electronic properties are vital for screening and identifying promising candidates for use in optoelectronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). anr.frresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Ionization Potential (IP) (eV) |

|---|---|---|---|---|

| Phenanthrene | -6.069 | -0.544 | 3.20 | 7.64 |

| 7-hydroxy-2,3,4,6-tetramethoxy phenanthrene | -5.510 | -1.388 | 1.75 | 6.60 |

| 1,5,6,7-tetramethoxy phenanthrene-2-ol | -5.631 | -1.524 | 1.64 | 6.84 |

| 3,8-dimethoxy-1,4-phenanthrenequinone | -6.052 | -3.197 | 1.28 | 7.40 |

Thermally Activated Delayed Fluorescence (TADF) Properties

The investigation of Thermally Activated Delayed Fluorescence (TADF) in phenanthrene derivatives is an active area of research, with computational studies playing a key role in understanding and predicting this phenomenon. mjcce.org.mkfrontiersin.org TADF allows for the harvesting of triplet excitons, which are typically non-emissive, to generate light, thereby enabling the potential for 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), which facilitates efficient reverse intersystem crossing (rISC) from the T1 to the S1 state. nih.gov

Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to model the electronic structure and excited state properties of potential TADF molecules. mjcce.org.mkresearchgate.net For phenanthrene-based systems, these calculations focus on optimizing the molecular geometry in both the ground and excited states to determine the energies of the S1 and T1 states and thus the crucial ΔE_ST value. researchgate.net

A common design strategy for TADF emitters involves creating a donor-π-acceptor (D-π-A) structure to induce intramolecular charge transfer (ICT). mjcce.org.mk In the context of this compound, the phenanthrene unit can act as the π-conjugated bridge and part of the donor system, while the hydroxyl group (-OH) has electron-donating characteristics. To create a potent TADF molecule, an electron-acceptor group would typically be attached to the phenanthrene ring.

Computational models for a series of phenanthrene and phenanthroline derivatives have shown that by carefully selecting donor and acceptor moieties, the inter-frontier energy gap (HOMO-LUMO gap) and the ΔE_ST can be tuned. mjcce.org.mk Some of these designed compounds exhibited very narrow triplet-singlet transition energies, indicating strong potential for TADF applications. mjcce.org.mk The theoretical framework suggests that modifying this compound by introducing suitable acceptor groups could lead to promising TADF properties. The role of the phenyl ring as a linker between donor and acceptor units has also been explored as a method to modulate the emission from green to blue in TADF emitters. rsc.org

Table 1: Key Parameters in Computational TADF Analysis This table is illustrative and based on general findings in the literature for phenanthrene derivatives, not specific experimental values for this compound.

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| ΔE_ST (S1-T1 energy gap) | A small value (<0.3 eV) is critical for efficient rISC. | TD-DFT |

| k_RISC (Reverse Intersystem Crossing Rate) | Determines the efficiency of converting triplet excitons to singlet excitons. | Calculated from ΔE_ST and spin-orbit coupling. |

| HOMO/LUMO Distribution | Spatial separation of HOMO and LUMO indicates charge transfer character, which helps minimize ΔE_ST. | DFT |

| Oscillator Strength | Indicates the probability of a radiative transition (fluorescence). | TD-DFT |

Nonlinear Optic Characteristics

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. frontiersin.orgnih.gov Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer, can exhibit large NLO responses. nih.gov Computational quantum chemistry is a powerful tool for predicting the NLO properties of new molecules, guiding synthetic efforts toward materials with enhanced performance. nih.gov

The NLO behavior of phenanthrene derivatives has been investigated using computational methods such as DFT and the Møller-Plesset perturbation theory (MP2). nih.gov These studies calculate key NLO-related parameters, including the total molecular dipole moment (μ_tot), the linear polarizability (α_tot), and, most importantly, the first hyperpolarizability (β_tot), which is a measure of the second-order NLO response. mjcce.org.mkresearchgate.net

The design of NLO chromophores often follows a D-π-A architecture, where electron donor and acceptor groups are connected by a π-conjugated bridge. nih.gov For this compound, the phenanthrene core serves as the π-bridge. The hydroxyl group is a moderate electron donor. To enhance the NLO properties, strong electron-acceptor groups (like -NO₂, -CN) and stronger donor groups (like -NH₂, -N(CH₃)₂) are often computationally modeled at different positions on the phenanthrene ring. nih.gov

Studies on such designed phenanthrene derivatives have shown that the magnitude of the first hyperpolarizability is highly dependent on the strength and positioning of the donor and acceptor groups. nih.gov For instance, pairing a strong acceptor like -C(CN)=C(CN)₂ with a strong donor like a pyrrolidinyl group resulted in significantly enhanced NLO behavior. nih.gov The calculations are often performed both in the gas phase and in various solvents using models like the conductor-like polarizable continuum model (CPCM) to account for environmental effects. nih.gov The results indicate that many of the designed phenanthrene-based systems have the potential to be effective NLO materials. mjcce.org.mknih.gov

Table 2: Calculated NLO Properties for a Hypothetical Phenanthrene Derivative This table is a representative example based on computational studies of phenanthrene derivatives and does not reflect experimental data for this compound.

| Property | Definition | Significance in NLO |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Contributes to the overall NLO response. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Describes the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear response to an applied electric field. | Indicates the potential for second-harmonic generation and other second-order NLO effects. |

Piezoluminescence and Transannular Effects in Phenanthrene Crystals

Piezoluminescence, the emission of light under mechanical pressure, is a fascinating property observed in certain molecular crystals. Recent computational and experimental work has revealed that phenanthrene crystals exhibit anomalous piezoluminescent enhancement due to a phenomenon known as the "transannular effect". nih.govresearchgate.netnih.govrsc.org This effect arises from specific intermolecular π-π interactions within the crystal lattice. nih.gov

In phenanthrene crystals, the molecules adopt a unique "head-to-head" stacking arrangement. researchgate.net This configuration facilitates weak π-π interactions between the electron-rich regions of adjacent molecules, which is termed the transannular effect. nih.gov While this interaction is weak at ambient pressure, the application of high pressure amplifies it, leading to a higher degree of electron delocalization across neighboring molecules. nih.govresearchgate.net This enhanced long-range π-conjugation results in an increased rate of radiative transitions and a significant enhancement of the luminescent emission. researchgate.net

This pressure-induced emission enhancement is a distinct feature of the specific molecular configuration and stacking of phenanthrene and is absent in its isomers, such as anthracene. researchgate.net Computational studies have been instrumental in understanding this phenomenon, correlating the applied pressure with changes in molecular stacking, electron delocalization, and the resulting photoluminescent properties. nih.gov Theoretical calculations have shown that the oscillator strength of emission in the phenanthrene crystal increases by an order of magnitude under high pressure, which is consistent with experimental observations. researchgate.net

For this compound, it is hypothesized that similar piezoluminescent properties could be realized. The presence of the hydroxyl group would influence the crystal packing through hydrogen bonding, which could either compete with or potentially modify the "head-to-head" π-π stacking required for the transannular effect. Theoretical modeling of the crystal structure of this compound would be essential to predict its stacking behavior and whether the transannular effect would be active, potentially leading to novel piezoluminescent materials.

Table 3: Factors Influencing Piezoluminescence in Phenanthrene-based Crystals

| Factor | Description | Role in Piezoluminescence |

|---|---|---|

| Molecular Stacking | The arrangement of molecules in the crystal lattice. A "head-to-head" arrangement is crucial. researchgate.net | Enables the transannular effect. nih.gov |

| Transannular Effect | A weak π-π interaction between adjacent phenanthrene molecules. nih.gov | Becomes amplified under pressure, increasing electron delocalization. nih.govresearchgate.net |

| External Pressure | Mechanical stress applied to the crystal. | Enhances π-π interactions and modifies electron delocalization, leading to increased emission. nih.gov |

| Substituent Groups | Functional groups attached to the phenanthrene core (e.g., -OH in this compound). | Can alter crystal packing via steric effects or hydrogen bonding, thus modifying or potentially inhibiting the piezoluminescent effect. |

Mechanistic Investigations of Biological Activities of Phenanthren 4 Ol and Derivatives

Anticancer and Cytotoxic Mechanisms

Phenanthrene (B1679779) derivatives, including phenanthren-4-ol, have demonstrated notable anticancer and cytotoxic properties through a variety of mechanisms. These compounds, isolated from various natural sources or synthesized, have shown efficacy against several cancer cell lines. nih.gov The structural characteristics of these molecules, such as the number and position of hydroxyl and methoxy (B1213986) groups, significantly influence their biological activity. cdnsciencepub.com

Apoptosis Induction in Cancer Cell Lines

A primary mechanism by which phenanthrene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in tumor cells. nih.govdovepress.com Studies have shown that these compounds can trigger apoptotic pathways, leading to the systematic dismantling of cancer cells. For instance, the phenanthrene derivative Nudol, isolated from Dendrobium nobile, was found to induce apoptosis in osteosarcoma cells (U2OS and MG63) in a dose-dependent manner. dovepress.com This was confirmed by DAPI staining, which revealed characteristic apoptotic features, and by flow cytometry analysis showing an increased percentage of apoptotic cells upon treatment. dovepress.com Another study on a phenanthrene derivative, T26, demonstrated its ability to induce apoptosis in human pancreatic cancer cell lines. nih.gov

The induction of apoptosis by these compounds often involves the activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis. dovepress.com For example, Nudol treatment in U2OS cells led to the activation of caspase-3, a key executioner caspase. dovepress.com Similarly, phenanthrene-thiazolidinedione derivatives were shown to significantly increase caspase-3 activity in a dose-dependent manner in various cancer cell lines. researchgate.net

Table 1: Effect of Phenanthrene Derivatives on Apoptosis in Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effect | Reference |

| Nudol | U2OS Osteosarcoma | Dose-dependent increase in apoptosis, activation of caspase-3 | dovepress.com |

| T26 | Human Pancreatic Cancer | Induction of apoptosis | nih.gov |

| Phenanthrene-thiazolidinedione derivatives | K-562, A549, PC-3 | Significant increase in caspase-3 activity | researchgate.net |

| Ferruginol | OVCAR-3 Human Ovary Cancer | Induction of apoptosis, presence of apoptotic bodies | spandidos-publications.com |

Inhibition of Cell Proliferation

This compound and its derivatives have been shown to inhibit the proliferation of various cancer cell lines. nih.govnih.gov This antiproliferative activity is a key aspect of their anticancer potential. For example, a phenanthrene derivative, T26, effectively inhibited the in vitro cell proliferation of several human pancreatic cancer cell lines, including PCI35, PCI55, PCI66, MiaPaca-2, PANC-1, and L3. nih.gov

The inhibition of cell proliferation is often linked to the induction of cell cycle arrest at specific phases. nih.govmdpi.com Several phenanthrene derivatives have been found to cause cell cycle arrest, thereby preventing cancer cells from dividing and multiplying. For instance, one study reported that a phenanthrene derivative induced G0/G1 phase cell cycle arrest in DU145 prostate cancer cells. nih.gov Another derivative, T26, was shown to induce G2/M arrest in human pancreatic cancer cells. nih.gov Similarly, Nudol caused G2/M cell cycle arrest in osteosarcoma cells. dovepress.com

Table 2: Antiproliferative Activity of Phenanthrene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value/Effect | Reference |

| Chrysotoxene | HepG2 | 19.64 µM | nih.gov |

| Confusarin | HI-60 | 18.95 ± 0.70 µM | nih.gov |

| Confusarin | THP-1 | 11.51 ± 0.12 µM | nih.gov |

| Compound 22 | THP-1 | 3 µM | nih.gov |

| Hydrojuncuenin (23) | THP-1 | 5 µM | nih.gov |

| T26 | Human Pancreatic Cancer Lines | Efficiently inhibited in vitro cell proliferation | nih.gov |

| Compound 1 | A549 Lung Cancer | 6.86 ± 0.71 μM | mdpi.com |

| Compound 2 | A549 Lung Cancer | < 10 μM | mdpi.com |

Modulation of Signaling Pathways (e.g., NF-kappa B, MAPK)

This compound and its derivatives can exert their anticancer effects by modulating key signaling pathways involved in cancer cell survival and proliferation, such as the NF-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov The NF-κB pathway is a crucial regulator of immunity, inflammation, and cell survival, and its dysregulation is often implicated in cancer. genome.jpfrontiersin.org

A synthetic phenanthrene-based tylophorine (B1682047) derivative, PBT-1, was shown to suppress the NF-κB pathway in lung cancer cells. nih.gov This suppression was achieved by inhibiting Akt activation, which in turn accelerated the degradation of RelA, a key component of the NF-κB complex. nih.gov This led to the downregulation of NF-κB target genes, including those involved in inflammation and cell survival. nih.gov Similarly, other phenanthrene derivatives have been reported to inhibit inflammatory factors by affecting the NF-κB and MAPK signaling pathways. The anti-inflammatory mechanisms of some phenanthroindolizidine alkaloids, which share a structural similarity, have also been linked to the inhibition of the MAPK/ERK kinase 1 activity and the downstream activation of NF-κB. nih.gov

Effects on Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. nih.govnih.gov While high levels of ROS can be toxic to cells and induce apoptosis, moderate levels can promote cancer cell proliferation and survival. nih.govmdpi.com Some phenanthrene derivatives have been found to influence ROS production in cancer cells.

For instance, certain phenanthrene derivatives have been shown to significantly inhibit the production of ROS in a dose-dependent manner in THP-1 monocytic leukemia cells. nih.gov Conversely, other studies have indicated that the anticancer mechanism of some phenanthraquinones, a class of phenanthrene derivatives, may be associated with their ability to induce ROS generation, leading to cell cycle arrest. researchgate.net This suggests that the effect of phenanthrene derivatives on ROS can be context-dependent, either inhibiting or promoting their production to achieve an anticancer effect. The modulation of ROS levels can lead to oxidative stress, which in turn can cause damage to cellular components like DNA, lipids, and proteins, ultimately triggering cell death. nih.govnih.gov

DNA Damage Mechanisms

DNA damage is a critical mechanism in cancer therapy, as it can trigger cell cycle arrest and apoptosis. mdpi-res.comfrontiersin.orgmdpi.com Phenanthrene and its derivatives have been implicated in causing DNA damage in cancer cells. nih.gov The interaction of these compounds with DNA can lead to various types of lesions, including strand breaks and the formation of DNA adducts. nih.govresearchgate.net

The planar structure of the phenanthrene ring allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net Computational studies have been used to explore the stability of the ligand-DNA complex, providing insights into the potential of phenanthrene derivatives as DNA interactive agents. researchgate.net Furthermore, some phenanthrene derivatives have been found to inhibit DNA topoisomerase-II, an enzyme crucial for resolving topological issues in DNA during replication and transcription. researchgate.net The damage inflicted by these compounds on DNA can be a potent trigger for the apoptotic cascade. nih.govnih.gov

Anti-inflammatory Mechanisms

This compound and its derivatives have been investigated for their anti-inflammatory properties. google.com The mechanism behind this activity often involves the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling pathways. researchgate.netacs.org

Studies have shown that certain phenanthrene derivatives can inhibit the production of inflammatory mediators. For example, they have been shown to suppress the production of nitric oxide (NO) in macrophages, a key event in the inflammatory response. A patent has described the ability of phenanthrene derivatives to inhibit inflammatory factors by affecting the NF-κB and MAPK signaling pathways, suggesting their potential use in treating inflammatory diseases.

The anti-inflammatory effects of dihydrophenanthrene and phenanthrene compounds may be linked to the inhibition of inflammatory factors and signaling pathways such as PI3K/AKT, NF-κB, and MAPK. researchgate.net For example, Ephemeranthol A, a phenanthrene, demonstrated anti-inflammatory activity by inhibiting LPS-induced NO production in RAW 264.7 cells through a mechanism involving the NF-κB and MAPK pathways. acs.org Furthermore, some phenanthrene derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. acs.org

Suppression of Nitric Oxide Production in Macrophages

Phenanthrene derivatives have demonstrated the ability to suppress the production of nitric oxide (NO) in macrophages, a key process in the inflammatory response. nih.gov Elevated NO levels, produced by inducible nitric oxide synthase (iNOS), are a hallmark of inflammation. mdpi.commdpi.com

In a study evaluating synthesized phenanthrene analogs in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, several compounds were found to inhibit NO production. nih.gov Specifically, one potent compound was shown to decrease the LPS-induced expression of iNOS. nih.gov The mechanism of this suppression involves the inhibition of key signaling pathways. The compound was observed to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the serine/threonine kinase Akt. nih.gov Furthermore, it suppressed the phosphorylation and subsequent degradation of the inhibitory kappa B-α (IκBα), a critical step in the activation of the nuclear factor-κB (NF-κB) pathway. nih.govcore.ac.uk These findings suggest that the anti-inflammatory effects of these phenanthrene derivatives are exerted by targeting the p38 MAPK and NF-κB signaling pathways. nih.govcore.ac.uk

| Compound Category | Cell Line | Stimulant | Key Findings |

| Phenanthrene Analogs | RAW264.7 Macrophages | LPS | Inhibition of NO production, decreased iNOS expression, inhibition of p38 MAPK and Akt phosphorylation, suppression of IκBα phosphorylation and degradation. nih.gov |

Neuroprotective Mechanisms

Derivatives of phenanthrene have been identified as having neuroprotective properties, with their antioxidant activity in neuronal cells being a key mechanism.

Antioxidant Activity in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is a major contributor to neuronal cell death in neurodegenerative diseases. frontiersin.org Phenanthrene derivatives have shown significant antioxidant activity, which is believed to be a primary mechanism of their neuroprotective effects.

In vitro studies have demonstrated the antioxidant potential of novel phenanthrene derivatives. researchgate.net For instance, a derivative isolated from Grewia tiliaefolia exhibited significant antioxidant activity in both the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and reducing power assays. researchgate.net This antioxidant capacity can help protect neuronal cells from damage induced by oxidative stress. frontiersin.org

Furthermore, the neuroprotective effects of certain plant extracts containing phenanthrene-related compounds have been linked to their ability to reduce ROS accumulation in neuronal cells exposed to toxins like paraquat (B189505) and C2-ceramide. frontiersin.org While the direct mechanisms are still under investigation, it is suggested that these compounds may directly scavenge harmful ROS or induce cellular antioxidant responses. frontiersin.org

| Compound/Extract | Assay/Model | Key Findings |

| Novel Phenanthrene Derivative | DPPH and Reducing Power Assays | Significantly high antioxidant activity. researchgate.net |

| Plant Extracts (containing related compounds) | SH-SY5Y cells exposed to paraquat and C2-ceramide | Protection against cell death associated with a reduction in ROS. frontiersin.org |

Enzyme Inhibition Studies

This compound and its derivatives have been shown to inhibit the activity of specific enzymes, highlighting their potential as targeted therapeutic agents.

Phosphodiesterase Type 5A1 (PDE5A1) Inhibition

This compound is a known component of extracts from Eulophia macrobulbon, which have been identified as natural inhibitors of phosphodiesterase type 5A1 (PDE5A1). PDE5A1 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org The inhibition of this enzyme leads to increased levels of cGMP, which plays a crucial role in signaling pathways, including smooth muscle relaxation. wikipedia.orgnih.gov

A specific phenanthrene derivative from E. macrobulbon, 1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol (HDP), has been reported as a potent PDE5 inhibitor. nih.gov Optimized extraction methods have yielded extracts with significantly enhanced PDE5A1 inhibitory activity, demonstrating the potential of these compounds. nih.gov

| Source | Target Enzyme | Key Finding |

| Eulophia macrobulbon extracts containing this compound | Phosphodiesterase Type 5A1 (PDE5A1) | Natural inhibitor of PDE5A1. nih.gov |

Transient Receptor Potential Melastatin (TRPM) 4 Channel Modulation

This compound has been identified as an inhibitor of the transient receptor potential melastatin 4 (TRPM4) channels. TRPM4 is a calcium-activated non-selective cation channel involved in a multitude of physiological processes. nih.govwm.edu A closely related derivative, 9-phenanthrol, is a well-characterized inhibitor of TRPM4. nih.govnih.gov By modulating these channels, phenanthrene derivatives can influence smooth muscle contraction and neuronal activity. nih.gov The inhibition of TRPM4 currents by these compounds has been shown to have beneficial effects in various pathological conditions. nih.govwm.edu

| Compound | Target Channel | Effect |

| This compound | Transient Receptor Potential Melastatin 4 (TRPM4) | Inhibition. |

| 9-Phenanthrol | Transient Receptor Potential Melastatin 4 (TRPM4) | Inhibition. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of phenanthrene derivatives influences their biological activity. gardp.org These studies aim to identify the specific structural features responsible for the observed effects, which is vital for the design of new, more potent, and selective compounds. gardp.org

For phenanthrene derivatives, SAR studies have revealed that modifications at specific positions on the phenanthrene core can significantly impact their biological activities. For instance, the presence and position of hydroxyl and methoxy groups on the phenanthrene skeleton are known to be important for their anti-inflammatory and cytotoxic properties. nih.govcore.ac.uk

In the context of cardiotoxicity in fish embryos, SAR studies on alkyl-phenanthrenes have shown that increasing alkylation can shift the mechanism of toxicity from the blockade of K+ and Ca2+ currents to the activation of the aryl hydrocarbon receptor (AHR). researchgate.net This highlights how subtle changes in the chemical structure can lead to different biological outcomes.

SAR studies on antimalarial phenanthrene amino alcohols have also been conducted to understand how modifications to the amino alcohol side chain affect their activity. nih.gov These investigations are essential for optimizing the therapeutic potential of phenanthrene-based compounds.

| Compound Class | Biological Activity | Key SAR Findings |

| Phenanthrene Analogs | Anti-inflammatory | The presence and position of methoxy groups are important for activity. nih.govcore.ac.uk |

| Alkyl-phenanthrenes | Cardiotoxicity | Increasing alkylation shifts the mechanism from ion channel blockade to AHR activation. researchgate.net |

| Phenanthrene Amino Alcohols | Antimalarial | Modifications to the side chain influence activity. nih.gov |

Impact of Hydroxyl Group Position on Activity

The biological activity of phenanthrene derivatives is significantly influenced by the position of hydroxyl (-OH) groups on the phenanthrene skeleton. ontosight.airesearchgate.net Research indicates that the specific placement of these functional groups can dramatically alter the therapeutic properties of the compounds, including their anticancer and antioxidant effects. tandfonline.com

For instance, studies on phenanthrene-based alkaloids have shown that the presence of a hydroxyl group at certain positions can enhance cytotoxic activity against cancer cell lines. The change in the position of a hydroxyl group from one carbon to another, such as from C-2 to C-7, can lead to a complete loss of cytotoxic activity in some derivatives. tandfonline.com This highlights the critical role of steric hindrance and the specific location of these groups in determining the anti-tumor potential of phenanthrenes. tandfonline.com

In the context of antioxidant activity, the number and position of hydroxyl groups are also determining factors. researchgate.net Phenanthrene derivatives with hydroxyl or methoxy groups at the C-2 position have demonstrated notable radical scavenging capacity. tandfonline.com The steric hindrance created by bulkier groups in place of hydroxyl or methoxy substituents can negatively impact this antioxidant activity. tandfonline.com

The following table summarizes the observed impact of hydroxyl group positioning on the biological activities of selected phenanthrene derivatives.

| Compound/Derivative | Hydroxyl Group Position(s) | Observed Biological Activity | Reference |

| Coelonin | C-2, C-7 | Strong antioxidant and cytotoxic activity | tandfonline.com |

| Shancidin | C-2, C-7 | Stronger DPPH-scavenging and cytotoxic activity | tandfonline.com |

| HDP | C-2 | Stronger antioxidant activity | tandfonline.com |

| MDD | C-2, C-7 (different from Coelonin) | No cytotoxic activity, but antioxidant activity present | tandfonline.com |

| HMD | C-2 (benzyl group instead of OH) | No free radical scavenging ability | tandfonline.com |

Role of Phenanthrene Skeleton Modifications

Modifications to the core phenanthrene skeleton are a key strategy for developing derivatives with enhanced and varied biological activities. academie-sciences.fracademie-sciences.fr These modifications can include the addition of various functional groups, the alteration of existing substituents, and changes to the tricyclic ring system itself. mdpi.com Such structural alterations make it possible to generate a wide array of compounds with potential applications in medicine. academie-sciences.fr

The introduction of different substituents can significantly impact the anticancer properties of phenanthrene derivatives. academie-sciences.fracademie-sciences.fr The nature and position of electron-donating and electron-withdrawing groups attached to the phenanthrene skeleton can contribute to their cytotoxic effects. academie-sciences.fracademie-sciences.fr For example, the presence of ethoxy groups at positions 9 and 10 has been shown to enhance the anticancer potential of certain derivatives by reducing the electron deficiency of carbonyl groups and stabilizing charges on the phenanthrene skeleton. academie-sciences.fracademie-sciences.fr

Furthermore, the combined presence of specific substituents, such as methyl, hydroxy, and vinyl groups on one ring, and a methyl and a hydroxy group on another, has been associated with an increased antiproliferative effect. mdpi.com The replacement of a methyl group with a hydroxymethyl moiety at the C-8 position has been observed to drastically increase antiproliferative activity. mdpi.com

Some key modifications and their effects are highlighted below:

Vinyl Group Substitution: Often found in phenanthrenes from Juncaceae species, this modification can serve as a chemotaxonomic marker. mdpi.com

Introduction of Quinone and Quinol Moieties: These modifications can increase chemical diversity and may act as "warheads" for covalent inhibitors of specific biochemical targets. mdpi.com

Dimerization: Phenanthrene dimers have shown strong antiproliferative activity against certain cancer cell lines. mdpi.com

Hydrogen Bonding and Pi-Pi Interactions in Target Binding

The interaction of this compound and its derivatives with biological targets is often governed by non-covalent forces, primarily hydrogen bonding and π-π stacking interactions. mdpi-res.combiorxiv.org These interactions are crucial for the molecular recognition and binding affinity of the compounds to proteins and other biomolecules. nih.gov

Hydrogen bonds can form between the hydroxyl groups of the phenanthrene derivatives and appropriate amino acid residues in the active site of a target protein. nih.gov The presence of a hydroxyl group can facilitate these interactions, contributing to the inhibitory activity of the compound. ontosight.ai For example, in the binding of phenanthrenes to butyrylcholinesterase, hydroxyl groups at C-2 and C-7 were found to be essential for inhibitory activity, engaging in hydrogen bond and π-π stacking interactions with tryptophan and histidine residues. nih.gov

π-π stacking interactions occur between the aromatic rings of the phenanthrene skeleton and aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the binding pocket of a protein. biorxiv.orgresearchgate.net These interactions are a significant stabilizing force in protein-ligand complexes. nih.gov The strength of these stacking interactions can be influenced by the presence and nature of substituents on the phenanthrene ring. rsc.org Studies have shown that hydrogen bonding can enhance the strength of π-π stacking by depleting the π-electron density of the aromatic rings. rsc.org

Computational docking studies, while not always successful in predicting binding poses for phenanthrene itself, have been instrumental in understanding the interactions of its derivatives. nih.gov For instance, molecular docking has revealed that phenanthrene derivatives can establish multiple interactions, including hydrogen bonds and hydrophobic contacts, within the binding sites of target proteins. mdpi-res.com

Drug Discovery and Pharmaceutical Development Potential